molecular formula C23H28F2N6O4S B579956 替格瑞洛砜 CAS No. 1788033-05-5

替格瑞洛砜

货号 B579956
CAS 编号: 1788033-05-5
分子量: 522.572
InChI 键: TUIWICWAOCUWJD-FNOIDJSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ticagrelor is a potent oral platelet P2Y12 receptor antagonist . It is used alone or together with aspirin to lessen the chance of heart attack or stroke in patients with acute coronary syndrome (ACS) or a history of heart attack .


Synthesis Analysis

The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .


Molecular Structure Analysis

Ticagrelor is rapidly absorbed by the body after oral administration, exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . The structure of Ticagrelor was characterized by 1D (1 H-NMR, 13 C-NMR), 2D NMR (1 H-1 H COSY, HSQC), and HRMS .


Chemical Reactions Analysis

Ticagrelor inhibits a central amplification pathway of platelet activation directly as well as via an active metabolite . It has a rapid onset and offset of antiplatelet action that remains consistent in the circulation during twice-daily administration and is amenable to reversal .


Physical And Chemical Properties Analysis

Ticagrelor is highly lipophilic and has poor aqueous solubility . Its molecular weight is 522.57, and its density is 1.67±0.1 g/cm3 (20 ºC 760 Torr) .

科学研究应用

Application in Analytical Toxicology

  • Scientific Field : Analytical Toxicology .
  • Summary of Application : Ticagrelor and its metabolites, including Ticagrelor sulphone, are quantified in human plasma and urine using high-performance liquid chromatography–tandem mass spectrometry (MS) .
  • Methods of Application : Plasma samples are processed by liquid–liquid extraction using ethyl acetate, and urine is processed by protein precipitation. Separations are performed on an Ultimate XB-C 18 column, using aqueous ammonium acetate/acetonitrile as the mobile phase .
  • Results or Outcomes : The assay was validated over the linear range of 0.5–2,000 ng/mL for ticagrelor and M8. The intra- and inter-assay precisions were ≤14.6% for ticagrelor and ≤14.7% for M8, respectively .

Application in Pharmaceutical Chemistry

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : Ticagrelor sulphone is used in the preparation of Ticagrelor, an antiplatelet drug .
  • Methods of Application : The synthesis of Ticagrelor is a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial friendly process .
  • Results or Outcomes : One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .

Application in Clinical Medicine

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor sulphone is used in the treatment of arterial thrombosis .
  • Methods of Application : Ticagrelor is administered orally and is metabolized by CYP3A4 to an active metabolite, M8 (AR-C124910XX), which has the activity equal to that of the parent compound .

Application in Stroke Prevention

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor, which metabolizes into Ticagrelor sulphone, is used for the prevention of stroke, heart attack and other events in people with acute coronary syndrome .
  • Methods of Application : Ticagrelor is administered orally and acts as a platelet aggregation inhibitor by antagonising the P2Y12 receptor .
  • Results or Outcomes : Ticagrelor has been recognized worldwide because of its favorable pharmacological properties and significant clinical benefits, and it is the preferred antiplatelet drug for the treatment of acute coronary syndrome .

Application in Acute Coronary Syndrome Treatment

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor is used for treating acute coronary syndrome (ACS), especially acute ST-segment elevation myocardial infarction (STEMI) .
  • Methods of Application : Ticagrelor is rapidly absorbed by the body after oral administration, exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor .
  • Results or Outcomes : Ticagrelor has been recommended in ACS treatment guidelines worldwide due to its advantageous pharmacological properties and significant clinical benefits .

Application in Diabetes Mellitus Group

  • Scientific Field : Clinical Medicine .
  • Summary of Application : A systematic evaluation was conducted to estimate the efficacy and safety of ticagrelor for treating acute coronary syndrome (ACS) in general ACS patients and a diabetes mellitus (DM) group .
  • Methods of Application : The study involved a systematic evaluation of relevant trials and reports .
  • Results or Outcomes : The study concluded that individualized treatment should be provided based on the specific conditions of the patients to avoid serious adverse events .

Application in Inflammatory Response Inhibition

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor, which metabolizes into Ticagrelor sulphone, has been found to inhibit inflammatory response .
  • Methods of Application : Ticagrelor is administered orally and acts by inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation .

Application in Diabetes Mellitus Patients

  • Scientific Field : Clinical Medicine .
  • Summary of Application : A systematic evaluation was conducted to estimate the efficacy and safety of ticagrelor for treating acute coronary syndrome (ACS) in general ACS patients and a diabetes mellitus (DM) group .
  • Methods of Application : The study involved a systematic evaluation of relevant trials and reports .
  • Results or Outcomes : The study concluded that individualized treatment should be provided based on the specific conditions of the patients to avoid serious adverse events .

Application in Long-term Secondary Prevention

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor, which metabolizes into Ticagrelor sulphone, has been used for long-term secondary prevention in patients with prior myocardial infarction .
  • Methods of Application : The study involved a stepwise approach based on the paradigm espoused by the most recent ESC guidelines for selection of patients at lower bleeding risk and higher thrombotic risk for additional antithrombotic therapy .
  • Results or Outcomes : The study found that a significant proportion of the population (∼60% of the patients) could benefit from more intensive antithrombotic prevention than aspirin alone .

安全和危害

Ticagrelor also causes adverse reactions such as bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura in clinical treatment . Therefore, it is necessary to pay attention to risk assessments when using Ticagrelor .

未来方向

The future management of acute coronary syndromes could potentially involve the dichotomisation of antithrombotic therapies, whereby only those with high-risk of ischaemia, without a high-risk of bleeding, receive Ticagrelor plus very-low-dose aspirin, while Ticagrelor monotherapy is administered to the remaining majority .

属性

IUPAC Name

(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWICWAOCUWJD-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ticagrelor sulphone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。